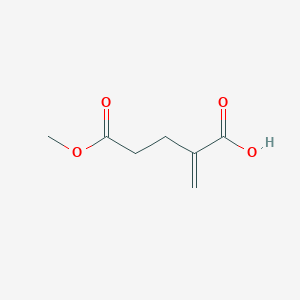

5-Methoxy-2-methylene-5-oxopentanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

93633-32-0 |

|---|---|

Molecular Formula |

C7H9O4- |

Molecular Weight |

157.14 g/mol |

IUPAC Name |

5-methoxy-2-methylidene-5-oxopentanoate |

InChI |

InChI=1S/C7H10O4/c1-5(7(9)10)3-4-6(8)11-2/h1,3-4H2,2H3,(H,9,10)/p-1 |

InChI Key |

OKHGTVXZDNDAGT-UHFFFAOYSA-M |

SMILES |

COC(=O)CCC(=C)C(=O)O |

Canonical SMILES |

COC(=O)CCC(=C)C(=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 2 Methylene 5 Oxopentanoic Acid

Established Synthetic Routes and Conditions

Direct synthesis of 5-methoxy-2-methylene-5-oxopentanoic acid is not extensively documented in readily available literature. However, the synthesis of its regioisomer, 2-methylenepentanedioic acid 1-methyl ester (α-methyl 2-methyleneglutarate), is well-described and provides a valuable framework for understanding the challenges and strategies involved. Furthermore, literature reports point towards specific methods for the selective synthesis of the desired 5-methyl ester.

Esterification of 2-Methyleneglutaric Acid with Methanol (B129727)

The direct esterification of 2-methyleneglutaric acid with methanol using standard acid catalysis typically leads to a mixture of the 1-monoester, the 5-monoester (the target compound), and the diester, making isolation of the desired product difficult. The key to a successful synthesis lies in exploiting the different reactivity of the two carboxyl groups. The carboxylic acid at the C1 position is an α,β-unsaturated carboxylic acid, which can influence its acidity and reactivity compared to the saturated carboxylic acid at the C5 position.

Reports in the scientific literature indicate that the regioselective synthesis of the 5-methyl ester has been achieved through specific methodologies:

Iodine-Mediated Selective Esterification : Patent literature has reported a method involving an iodine-mediated selective esterification that targets the non-conjugated carboxylic acid of 2-methyleneglutaric acid. This approach leverages the specific catalytic properties of iodine to achieve regioselectivity.

Electrochemical Synthesis : An alternative electrochemical method has also been reported for the preparation of 2-methyleneglutaric acid 5-methyl ester. This technique involves the addition of CO2 to pent-4-ynoic acid methyl ester.

While detailed procedures for these specific syntheses are not widely available in peer-reviewed journals, the principles of these methods are established in organic chemistry.

Optimization of Reaction Parameters, Catalysis, and Yields

For any synthetic route, optimization is crucial for maximizing yield and purity. Key parameters that would be considered for the synthesis of this compound are outlined in the table below.

| Parameter | Considerations for Optimization |

| Catalyst | For iodine-mediated esterification, the choice and loading of the iodine catalyst would be critical. For other methods, the selection of an appropriate acid or base catalyst that can differentiate between the two carboxyl groups is paramount. |

| Solvent | The polarity and properties of the solvent can influence the relative reactivity of the carboxylic acids and the solubility of reactants and products. |

| Temperature | Reaction temperature can affect the rate of reaction and the selectivity. Lower temperatures may favor the kinetic product, while higher temperatures may lead to the thermodynamic product or side reactions. |

| Reaction Time | Monitoring the reaction progress over time is essential to determine the point of maximum monoester formation before significant diester formation occurs. |

| Stoichiometry | The molar ratio of 2-methyleneglutaric acid to methanol can be adjusted to favor mono-esterification over di-esterification. |

In the reported electrochemical synthesis, the yield for the 5-methyl ester was noted to be 38%; however, the free acid was not isolated directly, and the product was converted to the dimethyl ester for purification and isolation purposes.

Detailed Synthetic Procedures and Isolation Techniques

Given the limited publicly available, detailed experimental protocols for the direct synthesis of this compound, this section provides a generalized approach based on the principles of the reported methods and the synthesis of its isomer.

Experimental Protocols for Laboratory Synthesis

Hypothetical Protocol for Iodine-Mediated Selective Esterification:

A representative laboratory-scale synthesis could involve dissolving 2-methyleneglutaric acid in an excess of methanol. A catalytic amount of molecular iodine would then be added to the solution. The reaction mixture would be stirred at a controlled temperature (e.g., room temperature to gentle reflux) while monitoring the progress by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Upon reaching optimal conversion to the desired monoester, the reaction would be quenched, and the solvent removed under reduced pressure.

Purification Strategies (e.g., Column Chromatography)

The purification of this compound from the reaction mixture, which may contain unreacted starting material, the isomeric monoester, and the diester, is a critical step. Column chromatography is a standard and effective method for this separation.

| Purification Step | Description |

| Extraction | After quenching the reaction, an aqueous workup would be performed to remove the catalyst and any water-soluble byproducts. The product would be extracted into an organic solvent. |

| Column Chromatography | The crude product would be subjected to silica (B1680970) gel column chromatography. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) would be used to elute the components. The different polarity of the starting material, the two monoesters, and the diester would allow for their separation. |

| Characterization | The purified fractions would be analyzed by techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm the structure and purity of the final product. |

Considerations for Scalable and Industrial Production

Transitioning a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Considerations for Scalable Production:

| Factor | Industrial Production Considerations |

| Cost of Raw Materials | The cost and availability of 2-methyleneglutaric acid and methanol are important economic factors. |

| Catalyst Selection and Recovery | For an iodine-mediated process, the cost of iodine and the potential need for catalyst recovery and recycling would be evaluated. Heterogeneous catalysts are often preferred in industrial settings for ease of separation. |

| Reaction Conditions | Optimizing for milder reaction conditions (lower temperature and pressure) can reduce energy costs and improve safety. |

| Solvent Use and Recycling | The use of large volumes of solvents in chromatography is not ideal for large-scale production. Alternative purification methods such as crystallization or distillation would be explored. The chosen solvent should be easily recoverable and recyclable. |

| Process Safety | A thorough hazard and operability (HAZOP) study would be conducted to identify and mitigate potential safety risks associated with the chemicals and the process. |

| Waste Management | The environmental impact of the process would be minimized by developing strategies for waste treatment and disposal. |

The development of a robust and scalable process would likely focus on achieving high selectivity to minimize the need for extensive purification, which is often a bottleneck in industrial production.

Chemical Reactivity and Transformation Pathways of 5 Methoxy 2 Methylene 5 Oxopentanoic Acid

Polymerization Reactions

The presence of a vinyl group allows 5-Methoxy-2-methylene-5-oxopentanoic acid to undergo polymerization, primarily through radical mechanisms. The resulting polymer, Poly(this compound), possesses a backbone with pendant carboxylic acid and methyl ester groups, offering potential for further modification and various applications.

Mechanistic Studies of Radical Polymerization

The radical polymerization of this compound is analogous to that of other itaconic acid monoesters. The process is typically initiated by thermal or photochemical decomposition of a radical initiator, generating free radicals that add to the double bond of the monomer. The polymerization of itaconic acid and its derivatives is known to be relatively sluggish compared to other vinyl monomers like acrylates. This reduced reactivity is attributed to steric hindrance from the bulky substituents on the double bond and the potential for allylic stabilization of the propagating radical, which can lead to chain termination or transfer reactions. researchgate.net

The polymerization rate is also influenced by the pH of the reaction medium. For the parent itaconic acid, the polymerization rate is constant in a pH range of 2.8 to 3.8 but decreases at higher pH values where the carboxylic acid groups are deprotonated. d-nb.info A similar pH dependency is expected for this compound due to the presence of the carboxylic acid group.

Synthesis and Characterization of Poly(this compound)

The synthesis of Poly(this compound) can be achieved through free radical polymerization in solution or bulk. conicet.gov.arresearchgate.net Common initiators for this process include azobisisobutyronitrile (AIBN) and benzoyl peroxide. The resulting polymer is typically purified by precipitation in a non-solvent. researchgate.net

Characterization of the polymer involves various spectroscopic and analytical techniques. Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of key functional groups, such as the ester and carboxylic acid carbonyls. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the polymer's microstructure. researchgate.net Gel permeation chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the polymer. nih.gov

Table 1: Spectroscopic Data for Poly(monomethyl itaconate), a Structural Analog

| Technique | Key Signals and Assignments |

| FTIR (KBr, cm⁻¹) | 3445–3200 (O-H stretch of COOH), 2923 (aliphatic C-H stretch), 1739 (C=O stretch of ester), 1655 (C=O stretch of carboxylic acid) researchgate.net |

| ¹H NMR (CDCl₃, ppm) | 2.72 (s, 2H, -CH₂-), 2.88 (s, 2H, -CH₂-COO), 3.4 (s, 3H, -COOCH₃), 7.94 (1H, -COOH) researchgate.net |

This data is for Poly(monomethyl itaconate) and is expected to be very similar for Poly(this compound).

Kinetics and Thermodynamics of Polymerization Processes

Thermodynamic parameters for the polymerization of itaconic acid derivatives are not extensively reported. However, like most polymerization reactions, the process is expected to be exothermic (negative enthalpy of polymerization, ΔH_p) and result in a decrease in entropy (negative entropy of polymerization, ΔS_p) as monomer molecules are converted into a more ordered polymer structure.

Table 2: Illustrative Kinetic Parameters for Radical Polymerization of Itaconate Esters

| Parameter | Typical Value/Observation | Reference |

| Conversion (Bulk, 60°C, 2h) | ~70% for β-monoalkyl itaconates | d-nb.info |

| Overall Activation Energy (Ea) | 28.3 kJ/mol (for grafting of poly(itaconic acid)) | researchgate.net |

| Rate Dependence | Proportional to [Initiator]^0.5 and [Monomer]^2.1 for some itaconimides | d-nb.info |

These values are for related itaconic acid derivatives and serve as an estimation for the behavior of this compound.

Ester Hydrolysis and Re-esterification Processes

The methyl ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions to yield itaconic acid (2-methylenesuccinic acid) and methanol (B129727). This reaction is reversible, and under appropriate conditions, the carboxylic acid can be re-esterified.

The rate of alkaline hydrolysis of unsaturated esters is generally enhanced compared to their saturated counterparts, especially when the unsaturation is not conjugated with the carbonyl group. oup.com The electron-withdrawing nature of the double bond can influence the reactivity of the ester group. rsc.org The hydrolysis reaction is typically second-order, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org

Re-esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The equilibrium can be driven towards the ester by removing the water formed during the reaction.

Isomerization Phenomena and Related Transformations

A significant chemical transformation of this compound is the isomerization of its double bond. Under the influence of heat or basic conditions, the exocyclic double bond can migrate to form the thermodynamically more stable endocyclic isomer, 5-methoxy-2-methyl-5-oxopent-2-enoic acid (the methyl ester of mesaconic acid). mdpi.comscielo.br This isomerization from an itaconate to a mesaconate structure is a common feature in the chemistry of itaconic acid and its derivatives. mdpi.comresearchgate.net

The isomerization can be undesirable in polymerization reactions as the resulting mesaconate is generally less reactive in radical polymerization. mdpi.com The extent of isomerization is dependent on factors such as temperature, solvent, and the presence of basic species. scielo.br

Transformations Involving the Methylene (B1212753) and Carboxylic Acid Functionalities

The activated methylene group (α,β-unsaturated system) in this compound is susceptible to nucleophilic conjugate addition, also known as the Michael addition. Various nucleophiles can add to the β-carbon of the double bond. For example, the presence of free amines during polymerization can lead to aza-Michael addition reactions. mdpi.com

The carboxylic acid functionality can undergo a variety of reactions typical of this group. These include:

Salt formation: Reaction with bases to form carboxylate salts.

Conversion to acid chlorides: Treatment with reagents like thionyl chloride.

Amide formation: Reaction with amines, often requiring an activating agent.

Reduction: Reduction to the corresponding alcohol is possible, although this would compete with reactions at the double bond and ester group.

These transformations allow for the further functionalization of both the monomer and the resulting polymer, enabling the tailoring of their properties for specific applications.

Applications As a Versatile Synthetic Intermediate

Role in Polymer Chemistry for Advanced Materials Development

Research has demonstrated the utility of 5-methoxy-2-methylene-5-oxopentanoic acid as a monomer in the development of advanced polymeric materials. The presence of the α-methylene group facilitates its participation in polymerization reactions, leading to the formation of novel polymers with specific properties.

A key study in this area detailed the synthesis and subsequent polymerization of this compound. The synthesis is achieved through the reaction of 2-methyleneglutaric acid with methanol (B129727) in the presence of p-toluenesulfonic acid. amazonaws.com This process yields the target monomer as a colorless oil. amazonaws.com

The polymerization of this compound can be initiated using radical initiators such as azobisisobutyronitrile (AIBN). amazonaws.com The reaction, when carried out in a controlled manner, results in the formation of poly(this compound). amazonaws.com In a documented experiment, the polymerization was conducted by heating the monomer with AIBN, leading to a significant conversion into the polymer, which was isolated as a white powdery film. amazonaws.com

The characteristics of the resulting polymer are influenced by the reaction conditions. For instance, attempts at bulk polymerization without a solvent have been noted to result in an insoluble, likely crosslinked, material. amazonaws.com This suggests that the polymerization process can be tailored to produce materials with varying degrees of crosslinking and solubility, which is a critical factor in the development of advanced materials for specific applications.

Below is an interactive data table summarizing the synthesis and polymerization of this compound.

| Parameter | Value/Observation | Reference |

| Starting Material | 2-methyleneglutaric acid | amazonaws.com |

| Reagent | Methanol (MeOH) | amazonaws.com |

| Catalyst | p-toluenesulfonic acid | amazonaws.com |

| Monomer Yield | 80% | amazonaws.com |

| Polymerization Initiator | Azobisisobutyronitrile (AIBN) | amazonaws.com |

| Polymerization Conversion | 88% | amazonaws.com |

| Polymer Appearance | White powdery film | amazonaws.com |

Contribution to the Construction of Diverse Organic Scaffolds and Complex Molecules

While the structure of this compound, with its multiple functional groups, suggests its potential as a building block for more complex organic molecules, there is currently a lack of specific research literature detailing its application in the construction of diverse organic scaffolds. The presence of the alkene, carboxylic acid, and ester functionalities could theoretically be exploited in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Diels-Alder reactions, Michael additions, or various coupling reactions, to generate intricate molecular architectures. However, specific examples of its use in this context are not yet documented in published scientific studies.

Precursor in the Synthesis of Bioactive Compounds

The potential of this compound as a precursor in the synthesis of bioactive compounds is an area that remains to be explored in depth. Its structural motifs are present in some natural products, suggesting that it could serve as a starting material or intermediate for the synthesis of biologically active molecules. In one instance, the compound was used in a multi-step reaction sequence to synthesize a more complex molecule with potential biological relevance. researchgate.net

Utility in the Preparation of Modified Polyglutamates

There is no specific information available in the current scientific literature regarding the direct utility of this compound in the preparation of modified polyglutamates. While its dicarboxylic acid-like structure might suggest a potential role as a monomer in polyamide synthesis, which could be analogous to the formation of polyglutamates, this specific application has not been reported. Further research would be necessary to establish any potential connection or application in this area.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxy-2-methylene-5-oxopentanoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification of a precursor acid (e.g., 2,2-dimethylpentanedioic acid) with methanol, followed by hydrolysis. Acid catalysts like sulfuric acid or p-toluenesulfonic acid are critical for efficient esterification. Continuous flow processes in industrial settings improve scalability and yield .

- Key Variables : Catalyst type, temperature (e.g., 60°C for esterification), and solvent polarity. For example, using LiAlH4 for reduction requires anhydrous conditions to prevent side reactions .

| Reaction Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Esterification | H₂SO₄, MeOH, 60°C | Use excess methanol to drive equilibrium |

| Hydrolysis | NaOH, H₂O, RT | Adjust pH to 2–3 for acid precipitation |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

-

NMR Spectroscopy : Confirm methoxy (δ ~3.3 ppm) and methylene (δ ~5.2 ppm) groups.

-

LC-ESI-MS : Detect molecular ion peaks (e.g., m/z 299 [M-1]⁻) .

-

GC-EI-MS : Useful for ester derivatives (e.g., methyl ester m/z 314 [M⁺]) .

- Challenges : Overlapping signals in NMR due to similar substituents; use deuterated solvents and 2D NMR for resolution.

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, and how can its molecular targets be identified?

- Methodology :

-

Receptor Binding Assays : Use radiolabeled ligands (e.g., [¹²⁵I]CCK-8) to assess affinity for CCK-A/B receptors. Competitive inhibition studies reveal selectivity .

-

In Vivo Models : Perfused rat stomach assays to evaluate inhibition of pentagastrin-induced acid secretion (ID₅₀ values provide potency metrics) .

Q. How can discrepancies in reported biological activity data be resolved?

- Strategies :

- Cross-Validation : Compare results across assays (e.g., receptor binding vs. in vivo efficacy).

- Stereochemical Analysis : Ensure enantiomeric purity via chiral HPLC; racemic mixtures may skew activity .

- Meta-Analysis : Review solvent effects (e.g., DMSO vs. aqueous buffers) on compound stability .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Experimental Design :

-

Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

-

pH-Dependent Hydrolysis : Carboxylic acid moiety is prone to decarboxylation at pH > 6. Use buffered solutions (pH 4–6) for biological assays .

Condition Degradation Pathway Mitigation Strategy High pH Decarboxylation Use citrate buffer (pH 5) High Temp Ester hydrolysis Store at -20°C in anhydrous form

Data Contradiction Analysis

Q. Why do similar analogs (e.g., 5-Methoxy-2,2-dimethyl-5-oxopentanoic acid) show divergent bioactivity profiles?

- Structural Insights :

-

The methylene group in this compound reduces steric hindrance, enhancing receptor access compared to dimethyl analogs.

-

Substitution patterns alter lipophilicity (LogP), affecting membrane permeability .

Q. How can researchers address inconsistencies in synthetic yields across studies?

- Root Causes :

- Impure starting materials (e.g., incomplete esterification of precursors).

- Side reactions (e.g., over-oxidation of methylene groups).

- Solutions :

- Use TLC or inline IR spectroscopy to monitor reaction progress .

- Optimize catalyst loading (e.g., 0.5–1.0 mol% H₂SO₄) to minimize byproducts .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.